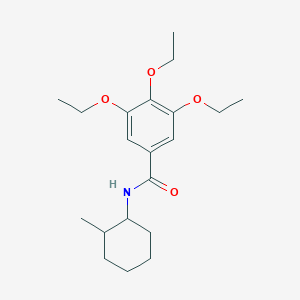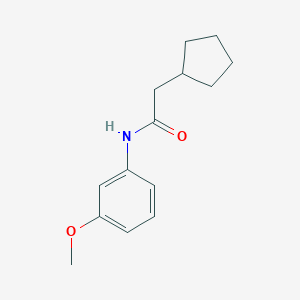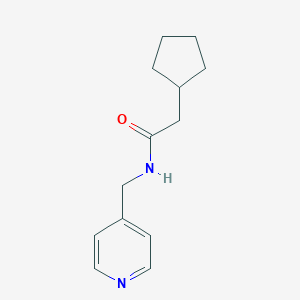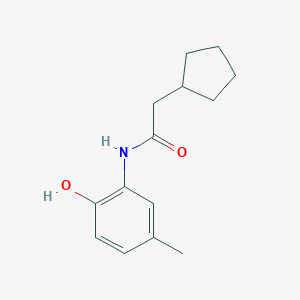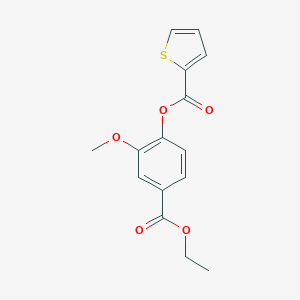
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as EMPTC and is a member of the thiophene family of compounds. EMPTC is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of EMPTC is not fully understood. However, it is believed to exert its anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
EMPTC has been found to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not exhibited any significant adverse effects. EMPTC has also been found to have good stability in various solvents and under different environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMPTC is its potential anti-cancer properties. It has been found to be effective against various types of cancer cells, including breast, lung, and prostate cancer cells. EMPTC also exhibits good electron transport properties, making it a promising candidate for use in organic electronic devices.
However, one of the limitations of EMPTC is its relatively low solubility in water. This can make it difficult to work with in aqueous environments. EMPTC also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on EMPTC. One area of research could focus on improving its solubility in water, which would make it more versatile for use in aqueous environments. Another area of research could focus on developing more efficient synthesis methods for EMPTC, which would make it more accessible for use in various applications.
Furthermore, future research could focus on exploring the potential use of EMPTC in other areas, such as organic electronics and photodynamic therapy. This could involve studying the electronic properties of EMPTC in more detail and developing new applications for its use in these areas.
Conclusion:
In conclusion, 4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate (EMPTC) is a chemical compound that has potential applications in various areas of scientific research. Its anti-cancer properties, good electron transport properties, and stability make it a promising candidate for use in medicinal chemistry and material science. However, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas.
Métodos De Síntesis
EMPTC can be synthesized using various methods, including the reaction of 4-(ethoxycarbonyl)-2-methoxyphenol with thiophene-2-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EMPTC.
Aplicaciones Científicas De Investigación
EMPTC has been found to have potential applications in various areas of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EMPTC has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. EMPTC has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
In material science, EMPTC has been studied for its potential use in the development of organic semiconductors. It has been found to exhibit good electron transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
Nombre del producto |
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C15H14O5S |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
(4-ethoxycarbonyl-2-methoxyphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14O5S/c1-3-19-14(16)10-6-7-11(12(9-10)18-2)20-15(17)13-5-4-8-21-13/h4-9H,3H2,1-2H3 |
Clave InChI |
QSZXHMDEIFXLHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
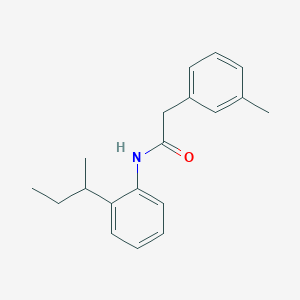
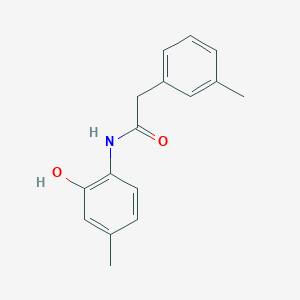


![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
